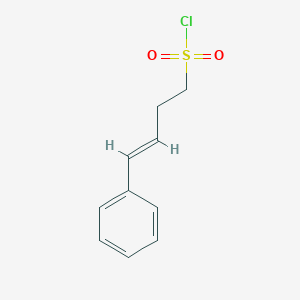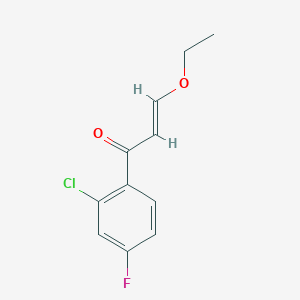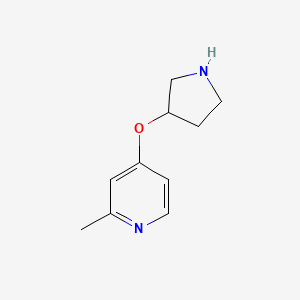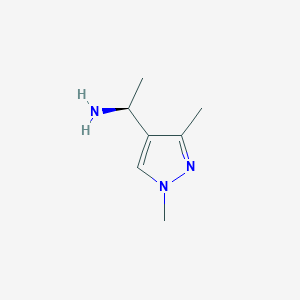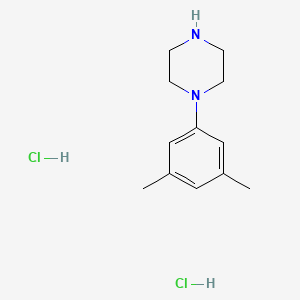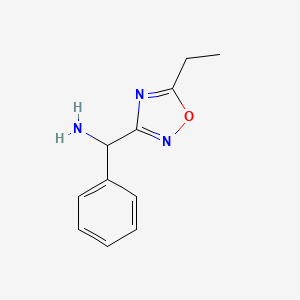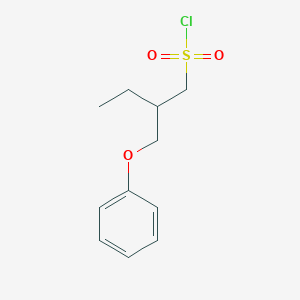
2-(Phenoxymethyl)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(Phenoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with phenoxymethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(Phenoxymethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(Phenoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)butane-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles, such as alcohols and amines, to form sulfonate esters and sulfonamides, respectively . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used .
Comparison with Similar Compounds
2-(Phenoxymethyl)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl Chloride: Known for its use in the synthesis of sulfonamides and sulfonate esters.
Tosyl Chloride: Commonly used in organic synthesis for the preparation of tosylates.
Benzenesulfonyl Chloride: Utilized in the synthesis of sulfonamides and other derivatives.
The uniqueness of this compound lies in its specific reactivity and selectivity, which makes it a valuable reagent for specialized applications in research and industry .
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-(phenoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-2-10(9-16(12,13)14)8-15-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
HQZHAMAVHBUSFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


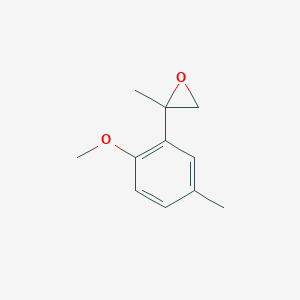
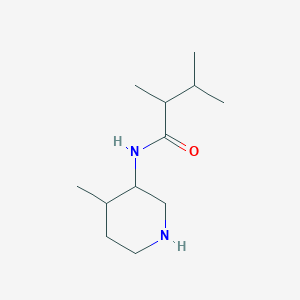
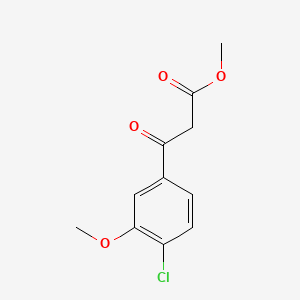
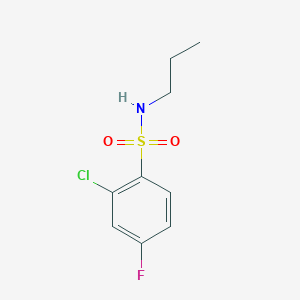
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
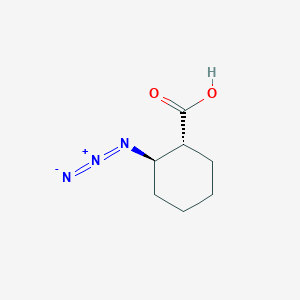
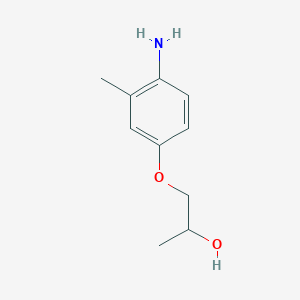
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
